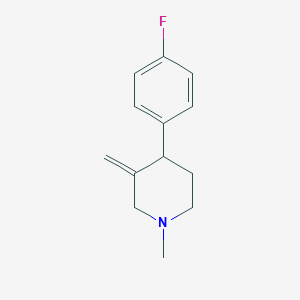

4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a methyl and a methylene group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction may produce fluorinated alcohols. Substitution reactions can lead to the formation of various fluorinated derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine include other fluorophenyl derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group with a piperidine ring and additional substituents makes it a valuable compound for various applications in research and industry.

Biological Activity

4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorophenyl group and a methylene bridge, which contributes to its unique pharmacological profile. The presence of fluorine is known to enhance lipophilicity and metabolic stability, making such compounds valuable in drug development.

Serotonin Receptor Interaction

Research indicates that this compound exhibits significant binding affinity to serotonin receptors, particularly the 5-HT2A subtype. A study highlighted that derivatives of this compound reduced alcohol consumption in rats, suggesting a modulatory effect on serotonergic pathways linked to addiction behaviors . The structure-activity relationship (SAR) analysis showed that the fluorine substitution plays a critical role in enhancing receptor affinity and activity .

Acetylcholinesterase Inhibition

In addition to serotonergic activity, this compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Kinetic studies revealed that certain derivatives displayed competitive inhibition against AChE, indicating potential for treating cognitive disorders associated with cholinergic dysfunction . Molecular docking studies further elucidated the binding interactions between the compound and AChE, reinforcing its therapeutic potential in neurodegenerative diseases.

Ethanol Consumption Study

A notable study involved administering the compound to rats over a period of time to assess its impact on ethanol consumption. The results demonstrated a statistically significant reduction in alcohol intake from the first day of treatment, supporting the hypothesis that serotonergic mechanisms are involved in modulating addictive behaviors .

| Treatment Group | Ethanol Intake (g/kg) | Significance |

|---|---|---|

| Control | 10.5 | - |

| Compound Admin | 6.2 | P < 0.01 |

Cognitive Function Assessment

Another investigation focused on the cognitive-enhancing effects of the compound through AChE inhibition. Behavioral tests indicated improved memory retention in treated subjects compared to controls, underscoring its potential as a cognitive enhancer .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives has revealed insights into how modifications affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased receptor affinity |

| Methylene Bridge Variation | Altered pharmacokinetics |

| Piperidine Ring Substituents | Enhanced enzyme inhibition properties |

Properties

Molecular Formula |

C13H16FN |

|---|---|

Molecular Weight |

205.27 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-1-methyl-3-methylidenepiperidine |

InChI |

InChI=1S/C13H16FN/c1-10-9-15(2)8-7-13(10)11-3-5-12(14)6-4-11/h3-6,13H,1,7-9H2,2H3 |

InChI Key |

IZFZORIRORMJBE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C(=C)C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.